molecular formula C7H5N5 B11920376 3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile

3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile

Cat. No.: B11920376
M. Wt: 159.15 g/mol
InChI Key: ZGKVIIZJQMEQFQ-UHFFFAOYSA-N
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Description

3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of an amino group at the 3-position and a cyano group at the 5-position of the pyrazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1H-pyrazole with a suitable nitrile derivative in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields. The choice of reagents and reaction conditions in industrial settings is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazolopyridines.

Scientific Research Applications

3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors. The binding can inhibit or activate these targets, leading to a cascade of downstream effects. The exact pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1H-pyrazolo[3,4-c]pyridazine
  • 1H-pyrazolo[3,4-b]pyridines
  • 3-amino-1H-pyrazolo[4,3-c]pyridine-4,6-diol

Uniqueness

3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a cyano group allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .

Biological Activity

3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile (CAS No. 193843-56-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor and potential therapeutic agent. This article delves into the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C7H6N4C_7H_6N_4, with a molecular weight of 150.15 g/mol. The structure features a pyrazolo[3,4-c]pyridine core with an amino group at position 3 and a cyano group at position 5, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₇H₆N₄
Molecular Weight150.15 g/mol
IUPAC NameThis compound
CAS Number193843-56-2

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to the pyrazolo[3,4-c]pyridine scaffold. For instance, derivatives of this compound have shown activity against various viruses, including:

  • Herpes Simplex Virus (HSV) : A study demonstrated that pyrazolo derivatives exhibited significant anti-HSV activity, with some compounds showing high selectivity indices in Vero cell lines infected with HSV-1 .
  • Hepatitis A Virus (HAV) : Certain derivatives displayed notable antiviral effects against HAV, indicating their potential as therapeutic agents for viral infections .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines:

  • Cell Cycle Arrest : Research has shown that certain pyrazolo derivatives can induce cell cycle arrest and apoptosis in cancer cell lines such as HeLa and MCF7. The structural modifications around the pyrazolo ring significantly enhance their anticancer potency .
  • Mechanism of Action : The mechanism involves inhibition of key enzymes and pathways involved in cancer cell proliferation. For example, compounds targeting cyclin-dependent kinases (CDKs) have shown promise in halting tumor growth .

Enzyme Inhibition

The compound has been identified as an effective inhibitor of several enzymes:

  • Phosphodiesterase Inhibitors : Pyrazolo derivatives have been reported to inhibit phosphodiesterase enzymes, which play crucial roles in cellular signaling pathways related to inflammation and cancer progression .
  • Kinase Inhibition : Studies indicate that these compounds can inhibit various kinases involved in cellular signaling, further establishing their potential as therapeutic agents against diseases characterized by dysregulated kinase activity .

Case Studies

  • Antiviral Efficacy : A study evaluated the antiviral efficacy of several pyrazolo derivatives against the vesicular stomatitis virus (VSV) and found that certain modifications at the C-5 position significantly enhanced antiviral activity, achieving up to 60% reduction in viral titer at optimal concentrations .
  • Anticancer Screening : In a series of experiments involving MCF7 and HCT116 cell lines, specific pyrazolo derivatives demonstrated IC50 values in the low micromolar range, indicating potent anticancer properties. Structural analysis revealed that substitutions at specific positions were critical for enhancing bioactivity .

Properties

IUPAC Name

3-amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5/c8-2-4-1-5-6(3-10-4)11-12-7(5)9/h1,3H,(H3,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKVIIZJQMEQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC2=C1C(=NN2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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